6-(Piperazin-1-yl)-1H-indazole hydrochloride
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Overview
Description
6-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring attached to an indazole moiety, forming a unique structure that has garnered interest in various fields of scientific research. This compound is often studied for its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives.
Industrial Production Methods: In industrial settings, the synthesis of piperazine-containing compounds often employs large-scale reactions such as the Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, and Finkelstein alkylation . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
6-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a partial agonist or antagonist at certain neurotransmitter receptors, such as dopamine and serotonin receptors . These interactions can modulate various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
6-(Piperazin-1-yl)isoquinoline hydrochloride: Another similar compound used as a synthetic intermediate in pharmaceutical synthesis.
Uniqueness: 6-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole moiety, which imparts distinct pharmacological properties compared to other piperazine derivatives. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C11H15ClN4 |
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Molecular Weight |
238.72 g/mol |
IUPAC Name |
6-piperazin-1-yl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11;/h1-2,7-8,12H,3-6H2,(H,13,14);1H |
InChI Key |
OSBJDUDXEUOBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3.Cl |
Origin of Product |
United States |
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